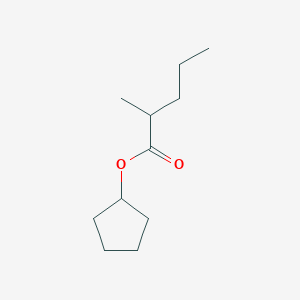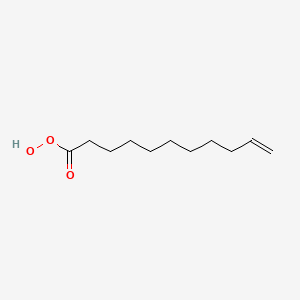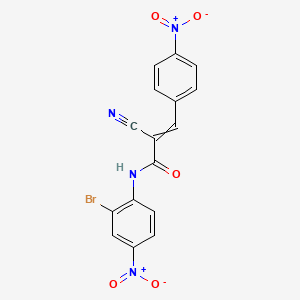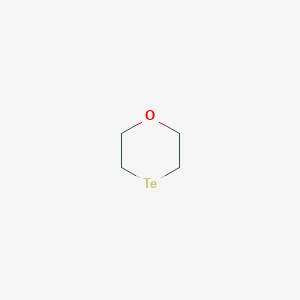
N-(2-Hydroxyethyl)-N',N'-diphenyl urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group and two phenyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea typically involves the reaction of diphenylamine with ethylene carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the desired product. The reaction conditions generally include a temperature range of 80-120°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as potassium carbonate or ammonium hydroxide can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)ethylene urea: Similar in structure but lacks the phenyl groups.
N,N’-Bis(2-hydroxyethyl)urea: Contains two hydroxyethyl groups instead of phenyl groups.
N-(2-Hydroxyethyl)urea: Contains only one hydroxyethyl group and no phenyl groups.
Uniqueness
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea is unique due to the presence of both hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
6123-87-1 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1,1-diphenylurea |
InChI |
InChI=1S/C15H16N2O2/c18-12-11-16-15(19)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H,16,19) |
Clave InChI |
MTNIIWYHKGRXAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


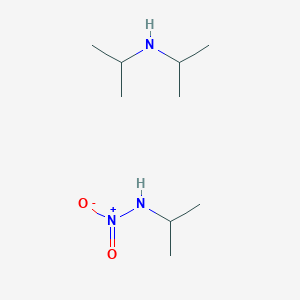

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
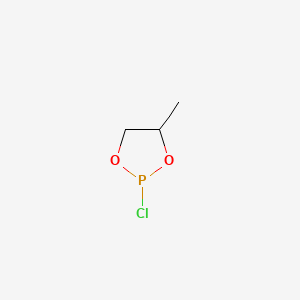
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
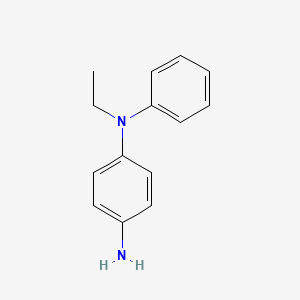

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
